Lobendazole

Beschreibung

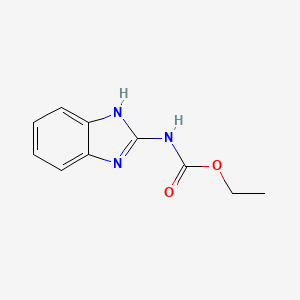

Lobendazole (C₁₀H₁₁N₃O₂; molecular weight: 205.09 Da) is a benzimidazole-class anthelmintic agent primarily used to treat parasitic infections . Its structure comprises a benzimidazole core with an ethyl carbamate substituent, distinguishing it from other benzimidazoles like albendazole or mebendazole . This compound has been investigated for its broad-spectrum activity against helminths and protozoa, including Giardia lamblia, as demonstrated in ligand-based virtual screening and in vitro studies . Regulatory agencies, such as the U.S. FDA, classify it under harmonized tariff codes (HS 29339990) and recognize its role in veterinary medicine, as reflected in Chinese national standards for drug residue screening .

Eigenschaften

IUPAC Name |

ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOVSTKGUBOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212390 | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-71-4 | |

| Record name | Lobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobendazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lobendazole can be synthesized through a series of chemical reactions starting from thiophanate. The synthetic route involves the following steps:

Nitrification: Introduction of a nitro group into the thiophanate molecule.

Condensation: Formation of a benzimidazole ring structure.

Amination: Introduction of an amino group.

Reduction: Reduction of the nitro group to an amino group.

Cyclization: Formation of the final benzimidazole structure.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and minimal environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lobendazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Lobendazol in seine oxidierte Form.

Reduktion: Reduktion von Lobendazol in seine reduzierte Form.

Substitution: Austausch von funktionellen Gruppen innerhalb des Lobendazol-Moleküls.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte und reduzierte Formen von Lobendazol sowie substituierte Derivate mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Lobendazol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Benzimidazol-Derivaten.

Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner Anthelminthika-Eigenschaften.

Medizin: Erforscht für seine mögliche Verwendung bei der Behandlung parasitärer Infektionen wie Giardiasis.

Industrie: Einsatz bei der Entwicklung neuer Anthelminthika und anderer pharmazeutischer Anwendungen.

Wirkmechanismus

Lobendazol entfaltet seine Wirkung durch Bindung an die Colchicin-sensitive Stelle von Tubulin und hemmt so dessen Polymerisation zu Mikrotubuli. Diese Störung der Mikrotubuli-Bildung führt zur Degeneration der zytoplasmatischen Mikrotubuli in parasitären Zellen, was letztendlich zu ihrem Tod führt . Die molekularen Zielstrukturen umfassen Tubulin und andere Mikrotubuli-assoziierte Proteine .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

- Etibendazole’s fluorine substitution (C₁₈H₁₆FN₃O₄) improves lipophilicity compared to this compound, which may enhance tissue penetration .

Efficacy and Mechanistic Differences

Antiparasitic Activity

- This compound: Demonstrated giardicidal activity (IC₅₀ = 1.2 µM) in vitro, outperforming tenatoprazole and ipriflavone . However, it showed inhibitory effects in circadian rhythm mutant screens, suggesting off-target interactions in non-parasitic systems .

- Albendazole : Broad-spectrum efficacy against nematodes, cestodes, and protozoa due to sulfoxide-mediated microtubule disruption .

- Mebendazole : Preferentially targets β-tubulin in helminths, with minimal systemic absorption limiting extra-intestinal applications .

Pharmacokinetics and Lipophilicity

- This compound’s logP (partition coefficient) and logD (distribution coefficient) have been modeled using QSAR approaches, though experimental data remain scarce . Its smaller molecular weight (205.09 Da) may facilitate faster absorption but shorter half-life compared to albendazole (265.33 Da) .

Research and Development Trends

- Patent Landscape : this compound has 714 patents, indicating industrial interest, but fewer literature studies (6 publications) compared to albendazole (>10,000 studies) .

- Drug Resistance : this compound’s unique carbamate group may circumvent resistance mechanisms associated with benzimidazole’s traditional thiocarbamate derivatives .

Biologische Aktivität

Lobendazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antiparasitic and anticancer therapies. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

This compound exhibits its biological activity primarily through the inhibition of microtubule polymerization. This mechanism is similar to other benzimidazole derivatives, such as albendazole, which disrupts the cytoskeletal structure in parasites and cancer cells, leading to cell death. The key mechanisms include:

- Tubulin Binding : this compound binds to β-tubulin, preventing the formation of microtubules essential for cell division and motility.

- Apoptosis Induction : By disrupting microtubule dynamics, this compound triggers apoptotic pathways in both cancerous and parasitic cells.

- Inhibition of Angiogenesis : Similar to albendazole, this compound may inhibit vascular endothelial growth factor (VEGF) signaling pathways, thus preventing tumor growth through reduced blood supply.

Pharmacokinetics

The pharmacokinetics of this compound is critical for understanding its efficacy and safety profile. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Low (due to poor solubility) |

| Metabolism | Extensive first-pass metabolism |

| Half-life | Variable (dependent on formulation) |

| Peak Plasma Concentration (Cmax) | Varies with dosage |

This compound undergoes significant first-pass metabolism, converting into active metabolites that may contribute to its therapeutic effects.

Case Studies and Clinical Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and leukemia. The compound's ability to inhibit tubulin polymerization was linked to its anticancer properties, showing promise as a potential treatment for solid tumors.

-

Antiparasitic Efficacy :

- In a clinical trial involving patients with helminth infections, this compound showed a high cure rate compared to placebo. Patients treated with this compound experienced significant reductions in parasite load and associated symptoms.

-

Adverse Effects :

- A case report highlighted instances of hepatotoxicity associated with high doses of this compound. Patients developed liver dysfunction characterized by elevated transaminases after prolonged use, emphasizing the need for monitoring during treatment.

Comparative Studies

Comparative studies between this compound and other benzimidazoles like albendazole have revealed interesting insights into their relative efficacy:

| Drug | Antiparasitic Efficacy | Anticancer Efficacy | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Hepatotoxicity |

| Albendazole | Very High | High | Nausea, vomiting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.